molecular formula C24H25NO6S B4015218 ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B4015218
M. Wt: 455.5 g/mol
InChI Key: XYCNSMLEVCLKGA-UHFFFAOYSA-N
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Description

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds have been studied for various properties, including their crystal structure and potential as pharmaceutical agents.

Synthesis Analysis

  • Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives often involves reactions with different reagents under specific conditions. For instance, synthesis may involve a reaction with ethyl acetoacetate or other active methylene compounds (Menati et al., 2020).

Molecular Structure Analysis

  • X-ray diffraction methods have been used to determine the structure of these compounds. They often crystallize in specific systems and exhibit particular cell parameters, confirming their geometric structure and intermolecular hydrogen bonds (Menati et al., 2020).

Chemical Reactions and Properties

  • These compounds can undergo various heterocyclization reactions, forming fused heterocyclic systems of potential interest. The reactivity towards different reagents leads to a variety of chemical products (Wardaman, 2000).

Physical Properties Analysis

  • Detailed physical properties, such as melting points, solubility, and stability, are often characterized using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) (Sapnakumari et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be inferred from spectroscopic data like FTIR, NMR, and mass spectrometry. These properties are crucial for understanding the potential applications of these compounds in various fields (Sapnakumari et al., 2014).

properties

IUPAC Name

ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6S/c1-3-29-24(28)22-17-7-5-4-6-8-19(17)32-23(22)25-20(26)13-30-15-9-10-16-14(2)11-21(27)31-18(16)12-15/h9-12H,3-8,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCNSMLEVCLKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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